molecular formula C8H16O2 B1281621 3,5-Dimethylhexanoic acid CAS No. 60308-87-4

3,5-Dimethylhexanoic acid

Cat. No. B1281621
CAS RN: 60308-87-4
M. Wt: 144.21 g/mol
InChI Key: KTWWTCBUJPAASC-UHFFFAOYSA-N
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Description

3,5-Dimethylhexanoic acid is a branched-chain fatty acid that is not directly discussed in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that 3,5-Dimethylhexanoic acid might exhibit. For instance, the synthesis and structural analysis of similar compounds such as 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid (AOEMHA) and 2-amino-3-hydroxy-4,5-dimethylhexanoic acid are detailed, which could suggest potential synthetic routes and structural characteristics for 3,5-Dimethylhexanoic acid.

Synthesis Analysis

The synthesis of compounds closely related to 3,5-Dimethylhexanoic acid involves multi-step reactions with careful control over the stereochemistry. For example, the synthesis of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid involves the reaction of Garner's aldehyde with 2-lithio-3-methyl-2-butene, followed by hydrogenation and several other steps to achieve the final product . This suggests that the synthesis of 3,5-Dimethylhexanoic acid could also be achieved through similar organometallic reactions and careful manipulation of reaction conditions to control the introduction of methyl groups at the desired positions on the carbon chain.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,5-Dimethylhexanoic acid, such as AOEMHA, has been determined using single-crystal X-ray diffraction techniques. AOEMHA is described as having a Y-shaped structure with specific dihedral angles between its segments . While 3,5-Dimethylhexanoic acid does not have the same functional groups as AOEMHA, the presence of methyl groups at the 3 and 5 positions could influence the overall shape and conformation of the molecule, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of related compounds can provide insights into the reactions that 3,5-Dimethylhexanoic acid might undergo. For instance, AOEMHA has been analyzed for its bond dissociation energies, which are indicative of its stability and potential degradation pathways . Similarly, 3,5-Dimethylhexanoic acid could be expected to undergo reactions typical of carboxylic acids, such as esterification, amidation, and decarboxylation, with the methyl substituents affecting the rate and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethylhexanoic acid can be inferred from the properties of structurally related compounds. The nonlinear optical properties of AOEMHA, for example, have been studied, revealing significant third-order nonlinear susceptibility, which suggests potential applications in optical materials . The presence of methyl groups in 3,5-Dimethylhexanoic acid could similarly affect its optical properties, as well as its solubility, boiling point, and melting point. The synthesis of 3-methoxyhexanoic acid and the optimization of its reaction conditions also highlight the importance of solvent choice and catalysts in achieving high yields, which would be relevant for the synthesis and purification of 3,5-Dimethylhexanoic acid.

Scientific Research Applications

1. Catalyst in Polyester Synthesis

3,5-Dimethylhexanoic acid plays a role in polyester synthesis. Kricheldorf et al. (2005) studied its use as a bismuth catalyst, yielding clean telechelic polyesters with ethylene glycol endgroups. This study underscores its potential in producing specific types of polyesters with defined properties (Kricheldorf, Behnken, & Schwarz, 2005).

2. Synthesis of Biologically Active Compounds

Palmer et al. (2007) explored the synthesis of azido analogues of 5,6-dimethylxanthenone-4-acetic acid, which is significant for photoaffinity labeling of proteins. This study highlights the importance of 3,5-Dimethylhexanoic acid derivatives in identifying molecular targets for certain biological agents (Palmer et al., 2007).

3. Component in Synthetic Lubricating Oils

Gryglewicz and Oko (2005) researched the application of dicarboxylic acid esters, including those related to 3,5-Dimethylhexanoic acid, as components in fully synthetic lubricating oils. The study presents valuable insights into the use of such esters for enhancing the performance of synthetic oils (Gryglewicz & Oko, 2005).

4. Optimization for Chemical Synthesis

Han Jianrong (2013) focused on optimizing the synthesis of 3-methoxyhexanoic acid, a compound closely related to 3,5-Dimethylhexanoic acid, illustrating the importance of fine-tuning synthesis conditions for better yields and efficiency (Han Jianrong, 2013).

5. Studies in Complexation and Fluorescence Spectroscopy

Bremer, Geist, and Panak (2013) conducted studies on complexation and time-resolved laser fluorescence spectroscopy involving compounds related to 3,5-Dimethylhexanoic acid. This research is pivotal in understanding the interaction of such compounds at the molecular level (Bremer, Geist, & Panak, 2013).

properties

IUPAC Name

3,5-dimethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(2)4-7(3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWWTCBUJPAASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30892031
Record name 3,5-Dimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylhexanoic acid

CAS RN

60308-87-4
Record name 3,5-Dimethylhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060308874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYLHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU90Y7VS8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
AD McLaren - Journal of the American Chemical Society, 1949 - ACS Publications
6-Benzoylamino-3, 5-dimethylhexanoic Acid.—3, 5-Di-methylcyclohexanone oxime, 34.4 g., was converted to the benzoylamino acid according to the procedure of Marvel and Eck. 2 …
Number of citations: 1 pubs.acs.org
CE Swift, RT O'Connor, LE Brown… - Journal of the American …, 1949 - ACS Publications
6-Benzoylamino-3, 5-dimethylhexanoic Acid.—3, 5-Di-methylcyclohexanone oxime, 34.4 g., was converted to the benzoylamino acid according to the procedure of Marvel and Eck. 2 …
Number of citations: 7 pubs.acs.org
B Levy, AD McLaren - Journal of the American Chemical Society, 1949 - ACS Publications
6-Benzoylamino-3, 5-dimethylhexanoic Acid.—3, 5-Di-methylcyclohexanone oxime, 34.4 g., was converted to the benzoylamino acid according to the procedure of Marvel and Eck. 2 …
Number of citations: 1 pubs.acs.org
KK Ho, DC O'Toole, DM Achan, KT Lim… - Synthetic …, 1996 - Taylor & Francis
A practical synthetic route to N-Boc protected or Boc-amino acid coupled ω-aminoalkanoic acids is reported and exemplified by the preparation of 8-(t-butoxycarbonylamino)caprylic …
Number of citations: 25 www.tandfonline.com
LI Antsus, AD Petrov - Bulletin of the Academy of Sciences of the USSR …, 1956 - Springer
It was established that, unlike the polymerization of propene over phosphoric acid (which proceeds by simple stepwise addition of propene), its polymerization over zinc chloride is …
Number of citations: 1 link.springer.com
KC Rice - The Journal of Organic Chemistry, 1982 - ACS Publications
12 prove to be valuable probes for further elucidation of the fundamental mechanism of action of both barbituratesand benzodiazepines. In thisreport, synthesis of (f?)-(+)-and (S)-(-)-…
Number of citations: 10 pubs.acs.org
PE Minkler, MSK Stoll, ST Ingalls, CL Hoppel - Molecular Genetics and …, 2017 - Elsevier
While selectively quantifying acylcarnitines in thousands of patient samples using UHPLC–MS/MS, we have occasionally observed unidentified branched-chain C8 acylcarnitines. Such …
Number of citations: 8 www.sciencedirect.com
TR Belliotti, T Capiris, IV Ekhato… - Journal of medicinal …, 2005 - ACS Publications
Pregabalin exhibits robust activity in preclinical assays indicative of potential antiepileptic, anxiolytic, and antihyperalgesic clinical efficacy. It binds with high affinity to the α 2 -δ subunit …
Number of citations: 276 pubs.acs.org
HS Liu, LL Wen, PL Chu, CY Lin - Environmental pollution, 2018 - Elsevier
Perfluorinated chemicals (PFCs) have been used widely in consumer products manufacture. Recent in vitro as well as animal studies have found that there are different toxicity and …
Number of citations: 112 www.sciencedirect.com
RC Wiener, C Waters - Journal of public health dentistry, 2019 - Wiley Online Library
Objective The objective of this research is to determine the association of seven perfluoroalkyl and polyfluoroalkyl substances versus dental caries experience in US children, ages 3–…
Number of citations: 5 onlinelibrary.wiley.com

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